![molecular formula C17H15BrO3 B2566220 (2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 1352347-04-6](/img/structure/B2566220.png)
(2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
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Description
(2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, also known as 2'-hydroxychalcone, is a chemical compound with potential biological and pharmacological applications. This compound belongs to the class of chalcones, which are naturally occurring compounds found in many plants. Chalcones have been studied for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.
Scientific Research Applications
Molecular Structure and Crystallography
Research on this compound has focused on its molecular structure, highlighting the bromophenyl and dimethoxyphenyl groups linked through a prop-2-en-1-one spacer. The molecular geometry exhibits an E conformation across the C=C double bond, with significant implications for its chemical reactivity and interaction properties. This structural information is crucial for understanding its behavior in different chemical environments and for designing derivatives with tailored properties for specific applications (Escobar et al., 2012).
Nonlinear Optical (NLO) Materials
One notable application of derivatives of this compound is in the field of nonlinear optical materials. A novel organic NLO material based on a related structure was synthesized and demonstrated significant NLO efficiency. The compound’s transparency in the visible region and its absorption in the UV range, along with its crystal structure, were key factors contributing to its potential as an NLO material. These findings suggest that (2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one and its derivatives could be promising candidates for optical applications, such as in photonic devices (Shruthi et al., 2017).
Crystal Packing and Halogen Bonding
Research also delves into the crystal packing of this compound, highlighting intriguing aspects like putative halogen bonding interactions. Such studies are vital for the development of new crystalline materials with specific mechanical or electronic properties. The analysis of these interactions helps in the understanding of the compound’s solid-state behavior, which is essential for its application in material science and engineering (Kumar et al., 2018).
Third-Order Nonlinear Optical Studies
Further studies have explored the third-order nonlinear optical properties of chalcone derivatives similar to this compound. These studies are crucial for advancing our understanding of the material’s potential in developing NLO devices. The packing pattern, intermolecular interaction, and Hirshfeld surface analysis contribute to its NLO properties, indicating its applicability in photonics and optoelectronics (Kwong et al., 2017).
Synthesis and Characterization of Derivatives
There is ongoing research into the synthesis and characterization of various derivatives of this compound, exploring its versatility in chemical synthesis. These studies contribute to the broader understanding of its chemical properties and the potential for creating a wide range of materials with diverse applications (Tayade & Waghmare, 2016).
properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-11H,1-2H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIADKJFJYZARIL-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
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